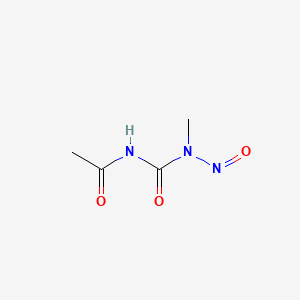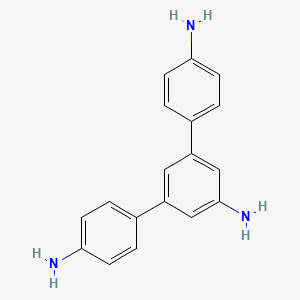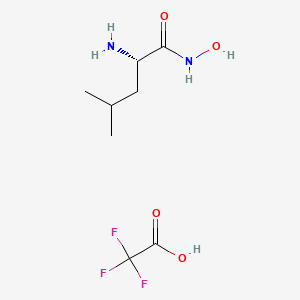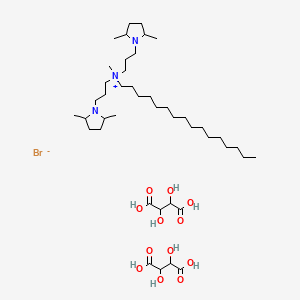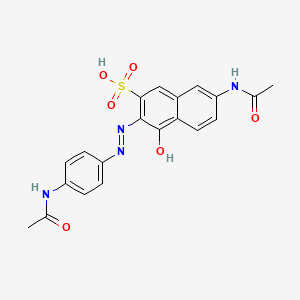
7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID is a complex organic compound known for its vibrant color and applications in various industries. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their bright and diverse color range.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-acetylaminobenzenediazonium chloride. This is achieved by treating 4-acetylaminobenzenediazonium chloride with sodium nitrite (NaNO2) in an acidic medium (usually hydrochloric acid, HCl).
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxynaphthalene-2-sulfonic acid in an alkaline medium (often sodium hydroxide, NaOH). This step forms the azo bond (-N=N-) between the aromatic rings.
Acetylation: The final step involves acetylation, where the amino groups are acetylated using acetic anhydride (CH3CO)2O to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, breaking the azo bond and forming amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium dithionite (Na2S2O4), zinc dust
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Amines resulting from the cleavage of the azo bond.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, often through hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Pathways Involved: In biological systems, the compound may affect cellular processes by altering the function of enzymes and receptors, leading to changes in cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(ACETYLAMINO)PHENYL 2-(ACETYLOXY)BENZOATE
- N-(4-(ACETYLAMINO)PHENYL)-2-METHYLBENZAMIDE
- N-(4-(ACETYLAMINO)PHENYL)-2-AMINOBENZAMIDE
Uniqueness
7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in dye applications, while its ability to undergo various chemical reactions makes it a versatile compound in research and industrial settings.
Eigenschaften
CAS-Nummer |
25317-48-0 |
|---|---|
Molekularformel |
C20H18N4O6S |
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
7-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H18N4O6S/c1-11(25)21-14-3-5-15(6-4-14)23-24-19-18(31(28,29)30)10-13-9-16(22-12(2)26)7-8-17(13)20(19)27/h3-10,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30) |
InChI-Schlüssel |
CECGUGFIJCQUOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


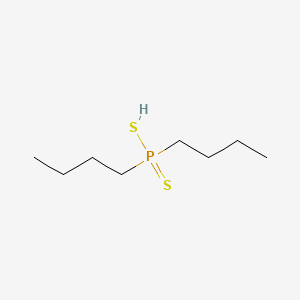




![Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate](/img/structure/B13749193.png)


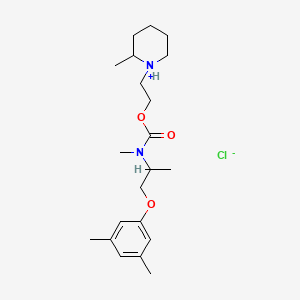
![1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13749201.png)
